2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of chloro, nitro, phenylsulfanyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorine gas or other chlorinating agents.
Phenylsulfanyl Substitution: Introduction of the phenylsulfanyl group through a nucleophilic aromatic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene may find applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-dinitro-4-(methylsulfanyl)-1-(trifluoromethyl)benzene
- 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(methyl)benzene
- 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(fluoromethyl)benzene
Uniqueness
The unique combination of chloro, nitro, phenylsulfanyl, and trifluoromethyl groups in 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
67364-61-8 |
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Molecular Formula |
C13H6ClF3N2O4S |
Molecular Weight |
378.71 g/mol |
IUPAC Name |
4-chloro-1,3-dinitro-2-phenylsulfanyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6ClF3N2O4S/c14-10-8(13(15,16)17)6-9(18(20)21)12(11(10)19(22)23)24-7-4-2-1-3-5-7/h1-6H |
InChI Key |
WCLDBFQIATTYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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